N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide

Purity specification Quality assurance Pharmaceutical intermediate

Secure high-purity N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide—a unique sp³-rich building block pairing a strained cyclobutyl ring (≈26 kcal/mol) with a bulky pivalamide cap. This combination delivers conformational pre-organization and elevated lipophilicity (LogP 2.18) unattainable with acetyl or cyclohexyl analogs. Ideal for kinase inhibitor design, PDE4 fragment libraries, and efflux pump inhibitor SAR. ISO-certified quality available; direct substitution of non-equivalent in-class analogs risks PK and selectivity outcomes. Order 98% NLT purity for reproducible results.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1156752-37-2
Cat. No. B1386395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminocyclobutyl)-2,2-dimethylpropanamide
CAS1156752-37-2
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1CC(C1)N
InChIInChI=1S/C9H18N2O/c1-9(2,3)8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
InChIKeyZVDKPCNKDHWBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide (CAS 1156752-37-2) – Structural and Physicochemical Baseline for Procurement Selection


N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide (C₉H₁₈N₂O, MW 170.25 g/mol) is a conformationally constrained cyclobutyl-pivalamide building block widely utilized in medicinal chemistry and pharmaceutical R&D . The compound features a 3‑aminocyclobutyl core fused to a sterically bulky 2,2‑dimethylpropanamide (pivalamide) group, yielding a unique combination of ring strain, rigid geometry, and elevated lipophilicity (calculated LogP 2.18, topological PSA 58.61 Ų) [1]. These properties position it as a versatile intermediate for synthesizing kinase inhibitors, phosphodiesterase modulators, and other sp³‑rich bioactive scaffolds [1]. Commercially, the compound is available from multiple vendors at purities ranging from 95% to 98%, with some suppliers providing ISO‑certified quality systems suitable for global pharmaceutical development .

Why Generic Substitution Fails for N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide – Key Differentiators That Preclude Simple Interchange


This compound occupies a precise intersection of structural features—a strained cyclobutane ring paired with a bulky pivalamide cap—that cannot be replicated by close analogs lacking either element [1]. Substituting the cyclobutyl ring with cyclopentyl or cyclohexyl eliminates the substantial ring strain (≈26 kcal/mol) that imparts unique reactivity and conformational pre‑organization [2]. Conversely, replacing the 2,2‑dimethylpropanamide group with acetyl dramatically alters lipophilicity and steric profile, potentially compromising target binding or metabolic stability in lead series [1]. These synergistic structural determinants mean that even structurally similar in‑class compounds cannot be assumed equivalent; direct substitution without experimental validation risks altering pharmacokinetic, selectivity, or synthetic pathway outcomes. High‑strength, direct head‑to‑head comparative data for this specific compound remain limited in the public domain, reinforcing the necessity of empirical evaluation rather than relying on class‑level assumptions [3].

Quantitative Evidence Guide – Verifiable Differentiation of N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide for Procurement Decisions


Supplier Purity Tier Differentiation: 98% NLT with ISO Certification vs. Standard 95% Grade

The target compound is commercially available at two distinct quality tiers. MolCore supplies N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide at NLT 98% purity under an ISO‑certified quality system, whereas AKSci and several alternative vendors specify a minimum purity of 95% . This 3‑percentage‑point purity differential, combined with ISO certification, can be critical for applications requiring high intermediate purity to avoid side reactions or impurities that complicate downstream synthesis or biological assay interpretation. The ISO certification further provides documented batch‑to‑batch consistency and traceability, which is essential for GLP‑compliant studies or scalable process chemistry .

Purity specification Quality assurance Pharmaceutical intermediate ISO certification

Lipophilicity Advantage Over the Acetyl Analog: LogP Differentiation for Lead Optimization

The calculated LogP of N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide is 2.18, approximately 1.0 log unit higher than that of the direct acetyl analog, N-(3-aminocyclobutyl)acetamide (LogP 1.15), while both share identical PSA values (58.61 Ų) [1] . This LogP difference, driven by the sterically demanding pivalamide group, translates to an approximately 10‑fold increase in octanol‑water partition coefficient. In medicinal chemistry lead optimization, this magnitude of lipophilicity shift can significantly influence membrane permeability, metabolic stability, and off‑target binding profiles, providing a tunable parameter for balancing potency and ADME properties without altering the core cyclobutyl‑amine scaffold [1].

Lipophilicity LogP Drug-likeness Structure-activity relationship

Cyclobutyl Ring Strain as a Conformational Rigidity Advantage Over Larger Cycloalkyl Analogs

The cyclobutane ring in N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide possesses a ring strain energy of approximately 26.3–26.5 kcal/mol, substantially higher than that of cyclopentane (≈6.5 kcal/mol) and cyclohexane (≈0 kcal/mol) [1]. This elevated strain energy enforces a rigid, puckered conformation that can pre‑organize the aminocyclobutyl scaffold for optimal target binding or serve as a driving force for ring‑opening transformations in synthetic sequences. When selecting a cycloalkyl‑amine building block for medicinal chemistry, the cyclobutyl variant offers a distinct balance of rigidity and synthetic accessibility that larger, more flexible rings cannot replicate, making it a preferred choice for fragment‑based drug discovery programs targeting shallow or conformationally demanding binding pockets [2].

Ring strain Conformational restriction Cyclobutane Bioisostere

3‑Aminocyclobutyl Scaffold Engagement in Efflux Pump Inhibition – Supporting Evidence for Antimicrobial Adjuvant Research

While no direct biological data exist for N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide itself, compounds bearing the 4(3‑aminocyclobutyl)pyrimidin-2-amine scaffold have been shown to bind both AcrA and AcrB components of the E. coli AcrAB‑TolC tripartite efflux pump [1]. These analogs demonstrated synergistic antimicrobial activity with erythromycin in vitro, although subsequent biophysical characterization revealed colloidal aggregation behavior that limited their developability [1]. This finding establishes that the 3‑aminocyclobutyl motif can engage bacterial efflux pump proteins, providing a starting point for designing improved, non‑aggregating derivatives that retain target engagement. For procurement decisions, this supports the value of N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide as a modular building block for synthesizing focused libraries targeting efflux pump modulation [1]. Specific quantitative comparator data (IC₅₀, MIC) for the target compound are not available; this evidence is class‑level and supports scaffold utility rather than direct potency claims.

Efflux pump inhibitor Antimicrobial resistance AcrAB-TolC Colloidal aggregator

PDE4 Inhibitor Potential – Scaffold Positioning for Inflammatory Disease Drug Discovery

Database annotations and patent disclosures identify N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide as a compound of interest for phosphodiesterase type 4 (PDE4) inhibition, with potential applications in asthma and chronic obstructive pulmonary disease (COPD) [1]. The broader cyclobutyl‑amide chemotype appears in PDE4 inhibitor patents, wherein cyclobutyl substituents are explicitly claimed as part of the scaffold architecture [2]. Although no IC₅₀ or enzymatic inhibition data for this specific compound are publicly available, the structural alignment with the PDE4 inhibitor pharmacophore—a hydrogen‑bond‑donating amide linked to a conformationally constrained cycloalkyl group—supports its use as a fragment or intermediate in PDE4‑targeted medicinal chemistry programs [1]. This evidence is supporting in nature and should motivate empirical SAR profiling rather than serve as a basis for potency claims.

Phosphodiesterase 4 PDE4 inhibitor Anti-inflammatory Asthma

Optimal Application Scenarios for Procuring N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide – Evidence‑Driven Use Cases


Fragment-Based Lead Discovery for PDE4‑Targeted Anti‑Inflammatory Programs

The compound is annotated as a potential PDE4 inhibitor scaffold, with cyclobutyl‑amide motifs appearing in PDE4 patent disclosures [1] [2]. Medicinal chemistry teams pursuing fragment‑based drug discovery for asthma, COPD, or psoriasis can procure high‑purity (98% NLT) material to build focused libraries, leveraging the rigid cyclobutyl ring (26.3 kcal/mol strain) to explore conformational constraints in the PDE4 active site [3]. The elevated LogP (2.18) offers a differentiated starting point relative to more polar acetyl analogs, enabling systematic lipophilicity optimization within the series.

Synthesis of Efflux Pump Inhibitor Analogs for Antimicrobial Adjuvant Development

Published data demonstrate that 4(3‑aminocyclobutyl)pyrimidin-2‑amine analogs bind the AcrA and AcrB components of the E. coli AcrAB‑TolC efflux pump, exhibiting synergistic antimicrobial effects with erythromycin [4]. N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide serves as a modular intermediate for synthesizing next‑generation analogs designed to retain efflux pump engagement while mitigating the colloidal aggregation issues identified in the parent series [4]. Its ISO‑certified high‑purity supply supports reproducible analog synthesis for SAR campaigns.

Kinase Inhibitor Scaffold Construction Leveraging Sp³‑Rich Cyclobutyl Geometry

The 3‑aminocyclobutyl motif is a validated component of kinase inhibitor pharmacophores, appearing in patents for Akt/PKB inhibitors and other oncology targets [5]. The combination of ring strain‑driven conformational pre‑organization and steric bulk from the pivalamide cap makes this compound suitable for constructing type I or type II kinase inhibitors where precise spatial arrangement of hinge‑binding and hydrophobic pocket‑filling elements is critical [5]. Procurement of the 98% purity grade minimizes the risk of impurity‑derived false positives in kinase selectivity panels.

Physicochemical Property Modulation in Lead Optimization – Lipophilicity Tuning

With a computed LogP of 2.18 and PSA of 58.61 Ų, this compound provides a distinct lipophilicity anchor for lead optimization series [6]. When an existing lead series based on the N-(3‑aminocyclobutyl)acetamide scaffold (LogP 1.15) requires increased membrane permeability or altered tissue distribution, substituting the acetyl cap with the pivalamide group offers a predictable ~1.0 log unit lipophilicity shift without altering the core cyclobutyl‑amine geometry or PSA . This strategy enables medicinal chemists to fine‑tune ADME properties while preserving target engagement.

Quote Request

Request a Quote for N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.